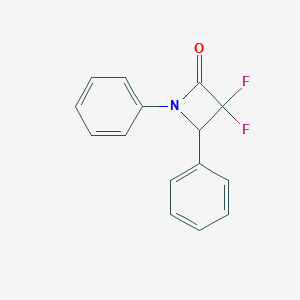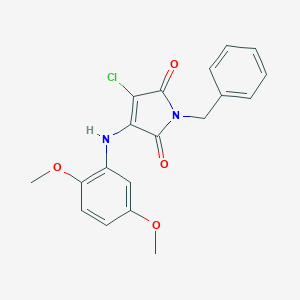
3,3-Difluoro-1,4-diphenylazetidin-2-one
Descripción general
Descripción
3,3-Difluoro-1,4-diphenylazetidin-2-one is a chemical compound with the formula C15H11F2NO . It has a molecular weight of 259.25 .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-1,4-diphenylazetidin-2-one can be analyzed using various spectroscopic techniques such as NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluoro-1,4-diphenylazetidin-2-one can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .Aplicaciones Científicas De Investigación
Deoxyfluorination of Carboxylic Acids
3,3-Difluoro-1,4-diphenylazetidin-2-one has been utilized in the deoxyfluorination of carboxylic acids to produce various acyl fluorides. This process is significant due to its efficiency in transforming a wide range of carboxylic acids under neutral conditions, and it's particularly notable for the synthesis of acyl fluorides and one-pot amidation reactions of carboxylic acids (Wang et al., 2021).
Antimicrobial Evaluation
This compound has been synthesized for in vitro antibacterial and antifungal evaluations. The direct fluorination methodology provided a straightforward pathway to construct difluoromethylated derivatives, some of which showed significant antimicrobial activities (Chundawat et al., 2016).
Acid-catalysed Reactions and Rearrangements
In various studies, 3,3-Difluoro-1,4-diphenylazetidin-2-one underwent acid-catalysed reactions leading to different structural rearrangements. These reactions have led to the discovery of new compounds and provided insights into the reaction mechanisms of aryl-substituted azetidin-2-ones (Bird & Irwin, 1974).
Tubulin-Targeting Antitumor Agents
The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of 3,3-Difluoro-1,4-diphenylazetidin-2-one, have been explored for their potential as antiproliferative compounds. These studies have identified potent compounds effective against breast cancer cells and capable of disrupting microtubular structures (Greene et al., 2016).
Synthesis of Difluorinated Nucleosides
The compound has been used in synthesizing difluorinated nucleosides, demonstrating its utility in complex organic synthesis and potential applications in medicinal chemistry (Wu et al., 2004).
Enantioselective Acylation of Alcohols
The compound has been employed in the enantioselective acylation of alcohols, a crucial process in creating specific enantiomers for pharmaceutical applications (Li et al., 2007).
Mecanismo De Acción
A study on similar compounds, 3-fluoro and 3,3-difluoro substituted β-lactams, showed that they exhibited potent activity in MCF-7 human breast cancer cells . These compounds inhibited tubulin polymerisation, induced apoptosis in MCF-7 cells, and induced a downregulation in the expression of anti-apoptotic Bcl2 and survivin with corresponding upregulation in the expression of pro-apoptotic Bax .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-difluoro-1,4-diphenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUHZQULOHHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-benzyl-4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380253.png)

![Ethyl 6-methyl-4-{3-(methyloxy)-4-[(phenylmethyl)oxy]phenyl}-2-oxo-1-(phenylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380255.png)


![7-[4-(Benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B380261.png)
![1-Benzyl-3-chloro-4-[(tetrahydro-furan-2-ylmethyl)-amino]-pyrrole-2,5-dione](/img/structure/B380262.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380263.png)
![1-(4-methoxyphenyl)-2-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B380265.png)
![Ethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380266.png)
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380267.png)
![Ethyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380268.png)
![7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380272.png)